Swertiaside

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS |

96087-14-8 |

|---|---|

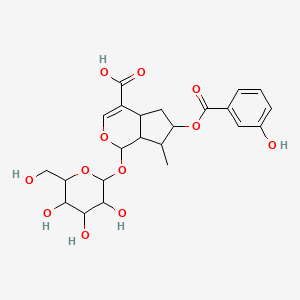

Formule moléculaire |

C23H28O12 |

Poids moléculaire |

496.5 g/mol |

Nom IUPAC |

6-(3-hydroxybenzoyl)oxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid |

InChI |

InChI=1S/C23H28O12/c1-9-14(33-21(31)10-3-2-4-11(25)5-10)6-12-13(20(29)30)8-32-22(16(9)12)35-23-19(28)18(27)17(26)15(7-24)34-23/h2-5,8-9,12,14-19,22-28H,6-7H2,1H3,(H,29,30) |

Clé InChI |

BSMWQZICWPFTBG-UHFFFAOYSA-N |

SMILES canonique |

CC1C(CC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C4=CC(=CC=C4)O |

Origine du produit |

United States |

Foundational & Exploratory

Swertiaside: A Comprehensive Technical Guide to its Natural Sources, Discovery, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Swertiaside, a prominent secoiridoid glycoside, is a key bioactive compound found predominantly within the Gentianaceae family. This document provides an in-depth technical overview of this compound, covering its primary natural sources, historical discovery, and detailed methodologies for its isolation and characterization. Furthermore, it elucidates the molecular signaling pathways modulated by this compound, offering insights into its therapeutic potential. Quantitative data are presented in structured tables for comparative analysis, and key experimental workflows and signaling cascades are visualized using Graphviz diagrams to facilitate a deeper understanding for research and drug development applications.

Introduction and Discovery

This compound, chemically identified as (3S,4R,4aR)-4-ethenyl-4a-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4,5,6-tetrahydropyrano[3,4-c]pyran-8-one, is a secoiridoid glycoside that has garnered significant scientific interest due to its diverse pharmacological activities.[1][2] The compound is also widely known as Swertiamarin, and the two names are used interchangeably in scientific literature. While the historical specifics of its initial discovery and the researchers involved are not extensively documented in readily available literature, its characterization has been a focal point of phytochemical research since at least the mid-20th century. The elucidation of its structure was achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), which have been pivotal in confirming its molecular framework.[3]

Natural Sources of this compound

This compound is abundantly present in various species of the Gentianaceae family, with Swertia chirayita being one of the most well-known and commercially significant sources.[4] It is also found in numerous other Swertia species, as well as in the genus Enicostemma. The concentration of this compound can vary significantly depending on the plant species, the specific part of the plant, and the geographical location of its cultivation.

Quantitative Distribution of this compound

The following table summarizes the quantitative analysis of this compound (Swertiamarin) content in various plant sources, providing a comparative overview for researchers interested in its extraction and purification.

| Plant Species | Plant Part | This compound Content (% w/w or mg/g) | Reference |

| Swertia chirayita | Aerial Parts | 1.67% - 8.47% (16.7 - 84.7 mg/g) | [5] |

| Swertia chirayita (Wild) | Roots | 0.29 mg/g (ethanolic extract) | |

| Swertia chirayita (Wild) | Inflorescence & Leaf Mixture | Highest among all plant parts | |

| Swertia chirayita (Cultivated) | Stems | 0.07 mg/g (ethanolic extract) | |

| Swertia chirayita (Callus Culture) | - | 0.67% | |

| Swertia chirayita (Tissue Cultured Plants) | - | 0.71% | |

| Swertia chirayita (Field Grown Plants) | - | 2.91% | |

| Enicostemma littorale | Whole Plant | 0.4% - 2.12% yield from extract |

Experimental Protocols

Isolation and Purification of this compound from Swertia chirayita

This protocol provides a detailed methodology for the extraction, isolation, and purification of this compound from the whole plant material of Swertia chirayita.

3.1.1. Materials and Reagents

-

Dried, powdered Swertia chirayita whole plant

-

Petroleum ether

-

Diethyl ether

-

Silica (B1680970) gel (60-120 mesh) for column chromatography

-

Pre-coated silica gel 60 F254 TLC plates

-

Solvents for TLC and column chromatography (e.g., Chloroform (B151607), Methanol, Ethyl acetate, Water)

-

Rotary evaporator

-

Chromatography column

3.1.2. Extraction and Fractionation

-

Defatting: The powdered plant material is first defatted by extraction with petroleum ether in a Soxhlet apparatus. This step removes nonpolar compounds that could interfere with subsequent purification.

-

Methanolic Extraction: The defatted plant material is then extracted with methanol. This can be done using a Soxhlet extractor or through cold maceration.

-

Precipitation: The methanolic extract is concentrated under reduced pressure using a rotary evaporator. The concentrated extract is then treated with cold diethyl ether to precipitate a crude mixture containing this compound.

3.1.3. Chromatographic Purification

-

Column Chromatography: The precipitate is dissolved in a minimal amount of methanol and adsorbed onto silica gel. This is then loaded onto a silica gel column packed in a suitable nonpolar solvent (e.g., chloroform).

-

Elution: The column is eluted with a gradient of increasing polarity. A common solvent system starts with chloroform and gradually increases the proportion of methanol (e.g., chloroform:methanol 9:1 v/v).

-

Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC). The TLC plates are developed in a solvent system such as ethyl acetate:methanol:water (7.7:1.5:0.5 v/v/v) and visualized under UV light (254 nm).

-

Pooling and Crystallization: Fractions containing pure this compound are pooled, concentrated, and the compound is crystallized from a suitable solvent to yield pure this compound.

3.1.4. Workflow Diagram

Caption: A streamlined workflow for the isolation and purification of this compound.

Analysis of NF-κB and PI3K/Akt Signaling Pathways by Western Blot

This protocol outlines the methodology to investigate the effect of this compound on the NF-κB and PI3K/Akt signaling pathways in a relevant cell line (e.g., macrophages for inflammation studies, or cancer cell lines).

3.2.1. Cell Culture and Treatment

-

Seed the chosen cell line in appropriate culture plates and allow them to adhere and grow to 70-80% confluency.

-

Treat the cells with varying concentrations of this compound for a predetermined time. Include a vehicle control and a positive control (e.g., LPS for NF-κB activation).

3.2.2. Cell Lysis and Protein Quantification

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the total protein.

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

3.2.3. SDS-PAGE and Western Blotting

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-p65, total p65, phospho-Akt, total Akt, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

3.2.4. Experimental Workflow Diagram

Caption: Step-by-step workflow for Western blot analysis of signaling proteins.

Signaling Pathways Modulated by this compound

This compound has been shown to exert its biological effects by modulating several key intracellular signaling pathways. The following sections and diagrams illustrate its influence on inflammatory and metabolic pathways.

Anti-inflammatory Pathway

This compound exhibits anti-inflammatory properties primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a master regulator of inflammation, and its inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines.

References

- 1. PubChemLite - Swertiamarin (C16H22O10) [pubchemlite.lcsb.uni.lu]

- 2. Swertiamarin | C16H22O10 | CID 442435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ijbio.com [ijbio.com]

- 4. Chemistry, Pharmacology and Therapeutic Potential of Swertiamarin - A Promising Natural Lead for New Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

Swertiaside and its Congeners in Swertia chirata: A Technical Guide for Researchers

An In-depth Exploration of Secoiridoid Glycosides in a Potent Medicinal Herb

This technical guide provides a comprehensive overview of swertiaside and related secoiridoid glycosides found in Swertia chirata and other medicinal plants. It is intended for researchers, scientists, and professionals in drug development, offering detailed insights into the phytochemistry, analytical methodologies, and pharmacological properties of these valuable natural products. While specific data on this compound is limited in the current body of scientific literature, this guide will focus on the well-characterized and structurally related compounds from Swertia chirata, primarily swertiamarin (B1682845), amarogentin (B1665944), and sweroside (B190387), as a proxy to understand the potential of this class of molecules.

Phytochemical Landscape of Swertia chirata

Swertia chirata, a member of the Gentianaceae family, is a revered medicinal plant in traditional systems of medicine, including Ayurveda, Unani, and Siddha.[1] Its profound therapeutic effects are attributed to a rich and diverse phytochemical profile. The primary bioactive constituents are secoiridoid glycosides, xanthones, and triterpenoids.

This compound , with the molecular formula C23H28O12, is a recognized secoiridoid glycoside.[2] However, it is less frequently reported and quantified in the literature compared to its congeners. The dominant secoiridoid glycosides in Swertia chirata include swertiamarin, amarogentin (the most bitter compound known), and sweroside.[3] Other significant compounds that contribute to the plant's medicinal properties are mangiferin (B1668620) (a xanthone), oleanolic acid, and ursolic acid (triterpenoids).

Quantitative Analysis of Key Phytochemicals in Swertia Species

The concentration of bioactive compounds in Swertia chirata can vary depending on geographical location, harvesting time, and the specific plant part used. The following table summarizes the quantitative data available for key phytochemicals in Swertia chirata and other related species.

| Plant Species | Plant Part | Phytochemical | Concentration (mg/g Dry Weight) | Analytical Method | Reference |

| Swertia chirayita | Wild - Roots (Aqueous Extract) | Swertiamarin | 0.25 | HPLC/DAD | [4] |

| Swertia chirayita | Wild - Roots (Ethanolic Extract) | Swertiamarin | 0.29 | HPLC/DAD | [4] |

| Swertia chirayita | Cultivated - Stems (Aqueous Extract) | Swertiamarin | 0.04 | HPLC/DAD | |

| Swertia chirayita | Cultivated - Stems (Ethanolic Extract) | Swertiamarin | 0.07 | HPLC/DAD | |

| Swertia chirayita | Inflorescence and Leaf Mixture | Amarogentin | Not specified | HPLC/DAD | |

| Swertia chirayita | Inflorescence and Leaf Mixture | Mangiferin | 0.46 (Aqueous), 0.4 (Ethanolic) | HPLC/DAD | |

| Swertia chirayita | - | Flavonoids | 67.4 mg/ml (extract) | Spectrophotometry | |

| Swertia chirayita | - | Tannins | 38.2 mg/ml (extract) | Spectrophotometry |

Experimental Protocols: Extraction, Isolation, and Quantification

The accurate analysis of this compound and its related compounds necessitates robust and validated experimental protocols. This section details the methodologies commonly employed for the extraction, isolation, and quantification of secoiridoid glycosides from Swertia species.

Extraction of Secoiridoid Glycosides

A general workflow for the extraction of these compounds is depicted below.

Detailed Protocol for Methanolic Extraction:

-

Sample Preparation: Air-dry the whole plant material of Swertia chirata in the shade. Grind the dried material into a coarse powder.

-

Extraction: Macerate 100g of the powdered plant material with 500 mL of methanol for 24 hours at room temperature with occasional shaking.

-

Filtration: Filter the extract through Whatman No. 1 filter paper.

-

Repeated Extraction: Repeat the extraction process with the remaining plant residue two more times to ensure complete extraction.

-

Concentration: Pool the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude methanolic extract.

Quantification by High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a powerful technique for the quantification of phytochemicals in herbal extracts.

HPTLC Method for Swertiamarin Quantification:

-

Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 HPTLC plates.

-

Mobile Phase: A mixture of ethyl acetate, methanol, and water in a ratio of 77:15:8 (v/v/v).

-

Sample Application: Apply the standard solution of swertiamarin and the sample extracts as bands on the HPTLC plate using a suitable applicator.

-

Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.

-

Densitometric Scanning: After development, dry the plate and perform densitometric scanning at a wavelength of 246 nm.

-

Quantification: The amount of swertiamarin in the sample is calculated by comparing the peak area of the sample with that of the standard. The linearity for swertiamarin is typically in the range of 200-1200 ng per band.

Pharmacological Activities and Signaling Pathways

The secoiridoid glycosides from Swertia chirata exhibit a wide range of pharmacological activities. While specific pathways for this compound are not well-documented, the mechanisms of action for sweroside and swertiamarin have been investigated, providing valuable insights into the therapeutic potential of this class of compounds.

Anti-inflammatory Activity

Sweroside and swertiamarin have demonstrated significant anti-inflammatory effects. They act by modulating key inflammatory signaling pathways.

References

Preliminary Biological Activities of Swertiaside: A Technical Guide

Abstract: Swertiaside, a prominent secoiridoid glycoside derived from plants of the Gentianaceae family, has garnered significant scientific interest for its diverse pharmacological properties. Traditionally used in various medicine systems for conditions like diabetes, inflammation, and liver ailments, recent preclinical evidence has begun to elucidate the molecular mechanisms underpinning these therapeutic effects.[1] This technical guide provides an in-depth overview of the preliminary biological activities of this compound and its structural analogs, focusing on its anti-inflammatory, anti-diabetic, hepatoprotective, and antioxidant effects. It summarizes key quantitative data, details the experimental protocols used in its evaluation, and visualizes the core signaling pathways it modulates. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's therapeutic potential.

Anti-inflammatory Activity

This compound and its related compounds, such as Sweroside, exhibit potent anti-inflammatory effects by modulating key signaling cascades involved in the inflammatory response. The primary mechanism involves the inhibition of pro-inflammatory mediators and cytokines through the suppression of pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[1][2]

Mechanism of Action

The anti-inflammatory action of this compound is largely attributed to its ability to interfere with the NF-κB signaling pathway. In inflammatory conditions, stimuli like lipopolysaccharide (LPS) trigger the phosphorylation and degradation of IκB, an inhibitor of NF-κB. This allows NF-κB (p65) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including TNF-α, IL-1β, and IL-6. This compound and its analogs have been shown to suppress the phosphorylation of IκB and p65, thereby preventing NF-κB activation.[3][4] Furthermore, it can modulate the MAPK pathway, which also plays a crucial role in regulating the expression of inflammatory cytokines. Some studies suggest these effects are mediated through the activation of Sirtuin 1 (SIRT1), a deacetylase that can inhibit NF-κB activity.

Quantitative Data on Anti-inflammatory Effects

| Compound | Model | Dosage/Concentration | Key Finding | Reference |

| Sweroside | LPS-induced ALI in Mice | - | Reduced lung wet-to-dry ratio, MPO activity, and inflammatory cell count. | |

| Sweroside | LPS-induced ALI in Mice | - | Decreased TNF-α and IL-1β production in bronchoalveolar lavage fluid (BALF). | |

| Sweroside | IL-1β-stimulated Rat Chondrocytes | 0.1, 1, 10 µg/ml | Dose-dependently attenuated NF-κB p65 phosphorylation (by 18.4%, 44.5%, 72.7%). | |

| Sweroside | IL-1β-stimulated Rat Chondrocytes | 0.1, 1, 10 µg/ml | Dose-dependently suppressed IκB phosphorylation (by 17.5%, 33.8%, 60.8%). | |

| Bellidifolin | LPS-stimulated RAW 264.7 Cells | - | Inhibited the production of IL-6 and TNF-α. | |

| Swerchirin | LPS-stimulated RAW 264.7 Cells | - | Inhibited the production of IL-6 and TNF-α. |

Experimental Protocols

In Vivo Anti-inflammatory Assay (LPS-Induced Acute Lung Injury Model):

-

Model: Male BALB/c mice are challenged with an intratracheal instillation of lipopolysaccharide (LPS) to induce acute lung injury (ALI).

-

Treatment: Sweroside is administered to mice (e.g., via intraperitoneal injection) prior to or after the LPS challenge.

-

Analysis: After a set period (e.g., 24 hours), bronchoalveolar lavage fluid (BALF) is collected to measure inflammatory cell counts and cytokine levels (TNF-α, IL-1β) using ELISA kits. Lung tissues are harvested to determine the wet-to-dry weight ratio as an indicator of pulmonary edema and to measure myeloperoxidase (MPO) activity, a marker of neutrophil infiltration. Histopathological examination of lung tissue is also performed.

In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages):

-

Cell Line: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS.

-

Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1-2 hours, followed by stimulation with LPS (e.g., 1 µg/mL) for 24 hours.

-

Analysis: The production of nitric oxide (NO) in the culture supernatant is measured using the Griess reagent. Levels of pro-inflammatory cytokines (TNF-α, IL-6) are quantified by ELISA. Cell lysates are collected for Western blot analysis to determine the phosphorylation status of key signaling proteins like IκBα, p65 NF-κB, and MAPKs (e.g., p38, JNK, ERK).

Signaling Pathway Visualization

Anti-diabetic Activity

This compound has demonstrated significant potential in managing diabetes, primarily by improving insulin (B600854) sensitivity, regulating glucose metabolism, and protecting pancreatic β-cells. Its active metabolite, gentianine, is believed to play a crucial role in these effects by upregulating the expression of PPAR-γ.

Mechanism of Action

The anti-diabetic effects of this compound are multi-faceted. One key mechanism is the enhancement of insulin signaling. It has been shown to increase the expression of insulin receptor substrate-1 (IRS-1) and phosphatidylinositol 3-kinase (PI3K), key components of the insulin signaling pathway that facilitates glucose uptake. Additionally, this compound's metabolite, gentianine, promotes adipocyte differentiation and induces the expression of peroxisome proliferator-activated receptor-gamma (PPAR-γ), glucose transporter type 4 (GLUT-4), and adiponectin, all of which are crucial for improving insulin sensitivity and glucose homeostasis. It may also exert its effects by activating the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy metabolism.

Quantitative Data on Anti-diabetic Effects

| Compound | Model | Dosage | Key Finding | Reference |

| Methylswertianin | STZ-induced Diabetic Mice | 100 & 200 mg/kg/day (p.o.) | Significantly reduced fasting blood glucose and fasting serum insulin. | |

| Bellidifolin | STZ-induced Diabetic Mice | 100 & 200 mg/kg/day (p.o.) | Significantly reduced fasting blood glucose and fasting serum insulin. | |

| Methylswertianin | STZ-induced Diabetic Mice | 100 & 200 mg/kg/day (p.o.) | Lowered serum TC, LDL, TG and increased HDL/TC ratio. | |

| (R)-Gentiandiol | KKAy Type 2 Diabetic Mice | - | Reduced abnormalities in lipid, amino acid, and carbohydrate metabolism. | |

| Gentianine | 3T3-L1 Adipocytes | - | Significantly increased mRNA expression of PPAR-γ, GLUT-4, and adiponectin. |

Experimental Protocols

In Vivo Anti-diabetic Assay (STZ-induced Diabetic Model):

-

Model: Type 2 diabetes is induced in mice (e.g., BABL/c) by a high-fat diet followed by a low-dose injection of streptozotocin (B1681764) (STZ), which selectively destroys pancreatic β-cells.

-

Treatment: Diabetic mice are treated orally with the test compound (e.g., methylswertianin, bellidifolin) daily for several weeks (e.g., 4 weeks).

-

Analysis: Fasting blood glucose (FBG) is monitored regularly. At the end of the treatment period, an oral glucose tolerance test (OGTT) is performed. Serum is collected to measure fasting serum insulin (FINS), total cholesterol (TC), triglycerides (TG), low-density lipoprotein (LDL), and high-density lipoprotein (HDL). Western blot analysis of liver or muscle tissue can be used to assess the expression levels of proteins in the insulin signaling pathway (e.g., InsR, IRS-1, PI3K).

In Vitro Adipogenesis Assay:

-

Cell Line: 3T3-L1 preadipocytes are cultured and induced to differentiate into mature adipocytes.

-

Treatment: During differentiation, cells are treated with the test compound (e.g., gentianine).

-

Analysis: Adipogenesis is quantified by Oil Red O staining of intracellular lipid droplets. The expression of adipogenic and insulin-sensitizing genes (PPAR-γ, GLUT-4, adiponectin) is measured using RT-qPCR.

Signaling Pathway Visualization

Hepatoprotective Activity

This compound and related secoiridoids demonstrate significant protective effects against liver injury induced by various toxins. This protection is mediated through the enhancement of the cellular antioxidant defense system and the suppression of inflammatory responses within the liver.

Mechanism of Action

The primary hepatoprotective mechanism of this compound involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under conditions of oxidative stress, this compound promotes the translocation of Nrf2 into the nucleus, where it binds to the Antioxidant Response Element (ARE). This leads to the upregulation of phase II detoxifying and antioxidant enzymes, such as Heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1). These enzymes play a critical role in neutralizing reactive oxygen species (ROS) and protecting hepatocytes from damage. Additionally, this compound can mitigate liver injury by inhibiting inflammatory pathways, similar to its general anti-inflammatory effects.

Quantitative Data on Hepatoprotective Effects

| Compound | Model | Dosage | Key Finding | Reference |

| Swertiamarin | CCl4-induced Hepatotoxicity in Rats | 100, 200 mg/kg (i.g.) | Showed antioxidant and hepatoprotective effects via the Nrf2/HO-1 pathway. | |

| Gentiopicroside (B1671439) | Alcohol/LPS-induced Liver Injury | - | Alleviates liver injury by reducing oxidative stress and inflammation. | |

| Sweroside | CCl4-induced Liver Injury in Rats | - | Demonstrated hepatoprotective properties. | |

| Gentiopicroside | Arachidonic acid-induced Injury | - | May minimize lipotoxicity and protect hepatocytes. |

Experimental Protocols

In Vivo Hepatotoxicity Model (CCl4-induced Injury):

-

Model: Liver injury is induced in rats or mice by intraperitoneal injection of carbon tetrachloride (CCl4), a well-known hepatotoxin.

-

Treatment: Animals are pre-treated with the test compound (e.g., Swertiamarin) orally for a specified period (e.g., 8 weeks) before and during CCl4 administration.

-

Analysis: Serum is collected to measure the activity of liver enzymes, such as alanine (B10760859) transaminase (ALT) and aspartate transaminase (AST). Liver tissues are harvested for histopathological examination and to measure markers of oxidative stress (e.g., malondialdehyde, MDA) and antioxidant enzyme levels (e.g., superoxide (B77818) dismutase, SOD; glutathione, GSH). Western blot or RT-qPCR is used to analyze the expression of proteins in the Nrf2/HO-1 pathway.

Signaling Pathway Visualization

Antioxidant Activity

The antioxidant properties of this compound are fundamental to many of its other biological activities, including its anti-inflammatory and hepatoprotective effects. It can act both directly, by scavenging free radicals, and indirectly, by boosting the body's endogenous antioxidant systems.

Mechanism of Action

This compound demonstrates direct radical scavenging activity against various reactive oxygen species. Its chemical structure allows it to donate hydrogen atoms or electrons to neutralize free radicals. Indirectly, as described in the hepatoprotective section, it activates the Nrf2 pathway, leading to the increased synthesis of antioxidant enzymes that protect cells from oxidative damage.

Quantitative Data on Antioxidant Effects

Quantitative data for this compound itself is less prevalent in the provided results, but assays for related compounds and general antioxidant screening methods are well-established.

| Assay Type | Principle | Typical Measurement | Reference |

| DPPH Radical Scavenging | Measures the ability of an antioxidant to donate a hydrogen atom and bleach the purple DPPH radical. | IC50 (concentration required for 50% scavenging) | |

| ABTS Radical Scavenging | Measures the ability to scavenge the blue-green ABTS radical cation. Suitable for both hydrophilic and lipophilic antioxidants. | Trolox Equivalent Antioxidant Capacity (TEAC) | |

| Ferric Reducing Antioxidant Power (FRAP) | Measures the ability of an antioxidant to reduce a ferric iron (Fe³⁺) complex to a ferrous (Fe²⁺) complex, resulting in a colored product. | Absorbance change at 593 nm | |

| Cellular Antioxidant Activity | Measures the ability of a compound to prevent intracellular ROS formation in cell culture (e.g., using DCFH-DA probe). | Reduction in fluorescence |

Experimental Protocols

DPPH Radical Scavenging Assay:

-

Principle: This assay is based on the reduction of the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. In the presence of an antioxidant, the purple color of the DPPH solution fades, and the change in absorbance is measured spectrophotometrically.

-

Method: A solution of DPPH in methanol (B129727) is prepared. Different concentrations of the test compound (this compound) are added to the DPPH solution. The mixture is incubated in the dark at room temperature for a set time (e.g., 30 minutes). The absorbance is then measured at approximately 517 nm. The percentage of scavenging activity is calculated relative to a control, and the IC50 value is determined.

Ferric Reducing Antioxidant Power (FRAP) Assay:

-

Principle: This method assesses the ability of a substance to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by measuring the formation of a colored ferrous-tripyridyltriazine (TPTZ) complex.

-

Method: The FRAP reagent is prepared fresh by mixing acetate (B1210297) buffer, TPTZ solution, and FeCl₃·6H₂O solution. The test sample is added to the FRAP reagent and incubated (e.g., at 37°C for 30 minutes). The absorbance of the resulting blue-colored solution is measured at 593 nm. The antioxidant capacity is determined against a standard curve of FeSO₄.

Experimental Workflow Visualization

Other Potential Activities

Preliminary research indicates that this compound and its related compounds possess other promising therapeutic properties, including neuroprotective and anti-cancer activities.

-

Neuroprotection: this compound has shown potential neuroprotective effects, which are likely linked to its potent antioxidant and anti-inflammatory properties that can combat oxidative stress and neuro-inflammation, key factors in neurodegenerative diseases.

-

Anti-cancer/Anti-tumor Activity: Gentiopicroside, a related iridoid, has been shown to induce apoptosis (programmed cell death) and inhibit the proliferation of cancer cells. The mechanism likely involves the modulation of apoptosis-regulating proteins from the Bcl-2 family and the activation of caspases, the executioners of apoptosis.

Apoptosis Signaling Pathway

Conclusion

This compound is a pharmacologically active natural product with significant therapeutic potential across a range of pathological conditions. Its preliminary biological activities are primarily driven by its ability to modulate fundamental cellular signaling pathways, including NF-κB, Nrf2, and PI3K/Akt. The compound's potent anti-inflammatory, anti-diabetic, hepatoprotective, and antioxidant effects, demonstrated in numerous preclinical models, establish a strong scientific foundation for its further development. Future research should focus on its pharmacokinetics, oral bioavailability, long-term toxicity, and transition into clinical trials to fully realize its potential as a therapeutic agent.

References

The Therapeutic Potential of Swertiaside: A Technical Review for Drug Development

Introduction: Swertiaside, a secoiridoid glycoside predominantly known in scientific literature as Swertiamarin (B1682845), is a bioactive compound isolated from plants of the Gentianaceae family, such as Enicostemma littorale and Swertia chirayita.[1] This molecule has garnered significant interest in the pharmaceutical research community due to its broad spectrum of therapeutic activities. Preclinical studies have demonstrated its potential as an anti-inflammatory, antioxidant, antidiabetic, and hepatoprotective agent.[1][2] This technical guide provides a comprehensive review of the existing data on Swertiamarin, focusing on quantitative efficacy, detailed experimental protocols for its evaluation, and the underlying molecular signaling pathways. This document is intended for researchers, scientists, and drug development professionals exploring the therapeutic applications of this promising natural compound.

Quantitative Data on Therapeutic Efficacy

The therapeutic effects of Swertiamarin have been quantified in various preclinical models. The following tables summarize the key findings, providing a comparative overview of its potency and efficacy across different biological activities.

Table 1: In Vitro Antioxidant Activity of Swertiamarin

| Assay Method | IC50 Value (µg/mL) | Reference |

| ABTS Radical Scavenging | 2.83 | [3] |

| Hydrogen Peroxide Scavenging | 5.70 | [3] |

| Hydroxyl Radical Scavenging | 52.56 | |

| Lipid Peroxidation Inhibition | 78.33 |

Table 2: In Vivo Anti-Inflammatory and Analgesic Effects of Swertiamarin

| Experimental Model | Species | Dose (mg/kg, p.o.) | Efficacy | Reference |

| Carrageenan-Induced Paw Edema | Rat | 100 | 38.60% inhibition of edema at 5h | |

| 200 | 52.50% inhibition of edema at 5h | |||

| Hot Plate Test | Mouse | 100 | Significant increase in latency period | |

| 200 | Dose-dependent increase in tail withdrawal reflex |

Table 3: In Vivo Antidiabetic Effects of Swertiamarin

| Experimental Model | Species | Dose (mg/kg) | Key Findings | Reference |

| Streptozotocin (STZ)-Induced Diabetes | Rat | 50 (i.p. for 6 weeks) | Markedly decreased serum triglycerides, cholesterol, and LDL levels; significant decline in fasting glucose. | |

| STZ-Induced Diabetes | Rat | 15, 25, 50 (p.o. for 28 days) | Remarkable reduction in fasting blood glucose, HbA1c, total cholesterol, and triglycerides. | |

| Carbohydrate Challenge | Mouse | Not specified | Blunted the increase in peak blood glucose levels after starch and sucrose (B13894) administration. |

Table 4: In Vivo Hepatoprotective Effects of Swertiamarin

| Experimental Model | Species | Dose (mg/kg, p.o.) | Key Findings | Reference |

| D-Galactosamine-Induced Hepatotoxicity | Rat | 100 and 200 (for 8 days) | Significant restoration of altered biochemical parameters towards normal. | |

| Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity | Rat | 100 and 200 (for 8 weeks) | Significantly ameliorated the increase in serum ALT, AST, and ALP levels. | |

| Acetaminophen (APAP)-Induced Hepatotoxicity | Mouse | Not specified | Significantly alleviated liver injury index. | |

| Cytarabine-Induced Hepatotoxicity | Pregnant Rat | 100 and 200 (GD8 to GD20) | Decreased MDA levels and increased CAT, GSH, GSH-Px, and SOD levels. |

Key Experimental Protocols

Reproducibility is paramount in drug development. This section provides detailed methodologies for the key in vivo models used to evaluate the therapeutic potential of Swertiamarin.

Carrageenan-Induced Paw Edema (Anti-inflammatory Activity)

This is a widely used model to assess acute inflammation.

-

Animals: Male Wistar or Sprague-Dawley rats (150-250g) are commonly used. Animals should be acclimatized for at least one week before the experiment.

-

Grouping: Animals are randomly divided into groups (n=6 per group): Vehicle control, positive control (e.g., Indomethacin 10 mg/kg), and Swertiamarin treatment groups (e.g., 100 and 200 mg/kg).

-

Procedure:

-

Administer Swertiamarin or the vehicle orally 1 hour before carrageenan injection.

-

Induce inflammation by injecting 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw. The left paw can be injected with saline as a control.

-

Measure the paw volume or thickness using a plethysmometer or digital calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 3, and 5 hours) after carrageenan injection.

-

-

Data Analysis: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Hot Plate Test (Analgesic Activity)

This method is used to evaluate central analgesic activity.

-

Animals: Mice are commonly used for this assay.

-

Apparatus: A hot plate analgesiometer with a surface temperature maintained at a constant 55 ± 1°C.

-

Procedure:

-

Administer Swertiamarin or the vehicle intraperitoneally or orally.

-

At specific time points after administration (e.g., 30, 60, 90, and 120 minutes), place the mouse on the hot plate.

-

Record the latency time for the animal to exhibit a pain response, such as licking a paw or jumping. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

-

-

Data Analysis: A significant increase in the latency time in the treated group compared to the control group indicates an analgesic effect.

Streptozotocin (STZ)-Induced Diabetes (Antidiabetic Activity)

This model mimics type 1 diabetes by chemically ablating pancreatic β-cells.

-

Animals: Male Sprague-Dawley or Wistar rats (250-300g) are typically used.

-

Induction of Diabetes:

-

Administer a single intravenous injection of STZ (e.g., 60 mg/kg) dissolved in cold citrate (B86180) buffer (pH 4.5). Alternatively, multiple low doses can be used.

-

After 72 hours, confirm diabetes by measuring blood glucose levels from a tail vein sample. Animals with blood glucose levels ≥ 15 mM are considered diabetic.

-

-

Treatment:

-

Divide the diabetic animals into groups: diabetic control, positive control (e.g., glibenclamide), and Swertiamarin treatment groups.

-

Administer Swertiamarin orally or intraperitoneally for a specified period (e.g., 28 days).

-

-

Parameters Monitored: Body weight, fasting blood glucose, serum insulin, HbA1c, and lipid profiles are monitored throughout the study.

Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity (Hepatoprotective Activity)

This model is used to study chemically-induced liver injury.

-

Animals: Adult male Sprague-Dawley rats (300-350g) are commonly used.

-

Induction of Hepatotoxicity:

-

Prepare a 50% solution of CCl4 in olive oil (1:1 ratio).

-

Administer CCl4 via an orogastric tube or intraperitoneal injection (e.g., 1.5 mL/kg, twice a week for 4-8 weeks).

-

-

Treatment:

-

Co-administer Swertiamarin orally at different doses (e.g., 100 and 200 mg/kg) concurrently with CCl4 administration.

-

-

Assessment of Liver Damage:

-

At the end of the treatment period, collect blood samples to measure serum levels of liver enzymes (ALT, AST, ALP) and bilirubin.

-

Perform histopathological examination of the liver tissue to assess the extent of necrosis, inflammation, and fibrosis.

-

Signaling Pathways and Mechanisms of Action

Swertiamarin exerts its therapeutic effects by modulating several key intracellular signaling pathways. The following diagrams illustrate the proposed mechanisms of action.

Nrf2/HO-1 Signaling Pathway (Antioxidant and Hepatoprotective Effects)

Swertiamarin activates the Nrf2/HO-1 pathway, a crucial cellular defense mechanism against oxidative stress.

Caption: Swertiamarin-mediated activation of the Nrf2/HO-1 signaling pathway.

NF-κB Signaling Pathway (Anti-inflammatory Effects)

Swertiamarin has been shown to inhibit the pro-inflammatory NF-κB pathway.

Caption: Inhibition of the NF-κB signaling pathway by Swertiamarin.

PI3K/Akt/GSK3β Signaling Pathway (Antidiabetic and Anti-apoptotic Effects)

Swertiamarin can modulate the PI3K/Akt pathway, which is involved in glucose metabolism and cell survival.

References

- 1. Chemistry, Pharmacology and Therapeutic Potential of Swertiamarin – A Promising Natural Lead for New Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Progress in Pharmacokinetics, Pharmacological Effects, and Molecular Mechanisms of Swertiamarin: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antiedematogenic and free radical scavenging activity of swertiamarin isolated from Enicostemma axillare - PubMed [pubmed.ncbi.nlm.nih.gov]

Swertiaside: A Technical Guide for Researchers

An In-depth Technical Guide on the Iridoid Glycoside Swertiaside

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound, a naturally occurring iridoid glycoside, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological activities, and underlying mechanisms of action. Detailed experimental protocols for the isolation and evaluation of this compound are also presented to facilitate further research and drug discovery efforts. The information is structured to serve as a valuable resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development.

Chemical and Physical Properties

This compound is a secoiridoid glycoside that can be isolated from plants of the Swertia genus, notably Swertia mussotii Franch. Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 96078-14-8 | [No source found] |

| Molecular Formula | C₂₃H₂₈O₁₂ | [No source found] |

| Molecular Weight | 496.46 g/mol | [No source found] |

| Natural Sources | Swertia mussotii Franch. | [No source found] |

Biological Activities and Mechanisms of Action

While research specifically focused on this compound is emerging, extensive studies on closely related compounds from Swertia species, such as Swertiamarin and Sweroside, provide strong evidence for its potential pharmacological effects. These activities are primarily attributed to the modulation of key signaling pathways involved in inflammation and oxidative stress.

Anti-inflammatory Activity

This compound is anticipated to exhibit significant anti-inflammatory properties, primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines. The proposed mechanism involves the suppression of NF-κB activation, thereby reducing the production of inflammatory mediators.

Hepatoprotective Effects

The hepatoprotective potential of this compound is linked to its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway. Nrf2 is a master regulator of the cellular antioxidant response. Upon activation, Nrf2 translocates to the nucleus and induces the expression of a wide array of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). This action helps to mitigate oxidative stress-induced liver damage.

Antioxidant Properties

In addition to activating the Nrf2 pathway, this compound is expected to possess direct antioxidant activity by scavenging free radicals. This dual-action mechanism—both direct radical scavenging and induction of endogenous antioxidant defenses—makes it a promising candidate for combating oxidative stress-related pathologies.

Signaling Pathways

The therapeutic potential of this compound is underpinned by its interaction with fundamental cellular signaling cascades. The following diagrams, rendered in DOT language, illustrate the proposed mechanisms of action.

Methodological & Application

Application Notes and Protocols for Swertiaside Extraction from Plant Material

This document provides detailed application notes and experimental protocols for the extraction of Swertiaside and related secoiridoid glycosides from various plant materials, primarily from the Gentianaceae family, such as Swertia and Gentiana species. The protocols are intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.

General Overview of the Extraction and Analysis Workflow

The extraction of this compound from plant material involves several key stages, beginning with the preparation of the raw plant material, followed by the extraction process itself, and concluding with purification and analysis of the extract. The choice of extraction technique is critical as it significantly impacts the yield, purity, and bioactivity of the final product.[1][2] Modern techniques are often preferred for their efficiency, reduced solvent consumption, and shorter extraction times.[2][3]

Caption: General workflow for this compound extraction and analysis.

Conventional Extraction Methods

Conventional methods are foundational techniques that often involve simple solvent-based percolation but may require longer extraction times and larger solvent volumes.[2]

Static Extraction / Maceration

Application Note: Maceration is a simple and widely used technique where the plant material is soaked in a suitable solvent for an extended period at room temperature.[4] This process allows the solvent to penetrate the plant cell walls and dissolve the target compounds. It is particularly suitable for heat-sensitive compounds. A study on various Swertia species found that a 24-hour static extraction was the most efficient method for recovering amarogentin (B1665944), a compound related to this compound, yielding up to 5.79 mg/g from S. chirayita.[5][6]

Protocol: Static Maceration

-

Preparation: Weigh 10 g of dried, powdered plant material.

-

Soaking: Place the powder in a sealed container (e.g., an Erlenmeyer flask) and add 100 mL of the chosen solvent (e.g., methanol (B129727) or ethanol).

-

Extraction: Seal the container and let it stand for 24 to 72 hours at room temperature, with occasional shaking.

-

Filtration: After the extraction period, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.

-

Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain the crude extract.

-

Storage: Store the dried extract in a desiccator until further analysis.

Reflux / Soxhlet Extraction

Application Note: Reflux and Soxhlet extraction are continuous extraction methods performed at an elevated temperature.[7] The Soxhlet apparatus allows for repeated washing of the plant material with fresh, distilled solvent, which can lead to a high extraction efficiency.[2] However, the prolonged exposure to heat may cause degradation of thermolabile compounds.[2] This method has been successfully used to extract pentacyclic triterpenoids from Swertia chirata.[8][9]

Protocol: Soxhlet Extraction

-

Preparation: Place approximately 10-20 g of dried, powdered plant material into a cellulose (B213188) thimble.

-

Apparatus Setup: Place the thimble inside the main chamber of the Soxhlet extractor. Set up the apparatus with a round-bottom flask containing 250 mL of the desired solvent (e.g., methanol, ethanol (B145695), or water) and a condenser.

-

Extraction: Heat the solvent in the flask to its boiling point. The solvent vapor will travel up to the condenser, liquefy, and drip back onto the plant material in the thimble.

-

Cycling: Allow the extraction to proceed for a set number of cycles (e.g., 6-8 hours), or until the solvent in the siphon arm becomes colorless.

-

Concentration: Once the extraction is complete, cool the apparatus and collect the extract from the round-bottom flask. Concentrate the extract using a rotary evaporator.

Table 1: Comparison of Conventional Extraction Methods for Secoiridoids and Related Compounds

| Plant Material | Method | Solvent | Time | Key Finding | Reference |

| Swertia chirayita | Static Extraction | Methanol | 24 hrs | Maximum recovery of amarogentin (5.79 mg/g) | [6] |

| Swertia chirayita | Reflux Extraction | Methanol | - | Used for preliminary screening of pentacyclic triterpenoids. | [8][9] |

| Swertia chirayita | Soxhlet Extraction | Water | - | Used to prepare aqueous extracts for phytochemical screening. | [10] |

Modern "Green" Extraction Methods

Modern extraction techniques offer significant advantages over conventional methods, including higher efficiency, reduced extraction times, lower solvent consumption, and better preservation of bioactive compounds.[1][2]

Ultrasound-Assisted Extraction (UAE)

Application Note: Ultrasound-Assisted Extraction (UAE) utilizes high-frequency sound waves (>20 kHz) to create acoustic cavitation in the solvent.[11][12] The collapse of these cavitation bubbles near the plant material generates microjets that disrupt cell walls, enhancing solvent penetration and mass transfer, thereby accelerating the extraction process.[11][12] UAE is known for its efficiency at lower temperatures, which helps preserve heat-sensitive compounds like this compound.[1] The process is influenced by factors such as temperature, time, solvent concentration, and ultrasonic power.[11][13]

Caption: Mechanism and workflow of Ultrasound-Assisted Extraction (UAE).

Protocol: Optimized Ultrasound-Assisted Extraction

This protocol is based on an optimized method for extracting swertiamarin (B1682845) from Gentiana lutea leaves using Response Surface Methodology (RSM).[13]

-

Preparation: Mix 1 g of dried, powdered plant material with the solvent in a flask.

-

Parameter Setup:

-

Solvent: 30% ethanol (v/v) in water.

-

Liquid-to-Solid Ratio: 30 mL/g.

-

Temperature: Set the ultrasonic bath temperature to 62.7°C.

-

-

Sonication: Place the flask in the ultrasonic bath and sonicate for 50 minutes.

-

Filtration: After sonication, filter the mixture to separate the extract.

-

Concentration: Concentrate the filtrate using a rotary evaporator to yield the crude extract.

Microwave-Assisted Extraction (MAE)

Application Note: Microwave-Assisted Extraction (MAE) uses microwave energy to heat the solvent and plant material.[14][15] Polar molecules within the sample absorb microwave energy, leading to rapid, localized heating that causes the plant cells to rupture and release their contents into the solvent.[15][16] MAE significantly reduces extraction time (often to just a few minutes) and solvent consumption compared to conventional methods.[14][17] Key parameters include microwave power, extraction time, solvent type, and liquid-to-solid ratio.[18]

Protocol: Microwave-Assisted Extraction

This is a general protocol adaptable from MAE of other glycosides.[17]

-

Preparation: Place 1 g of powdered plant material into a closed microwave-safe extraction vessel.

-

Solvent Addition: Add 20-30 mL of a suitable solvent (e.g., methanol, ethanol, or a binary mixture). Solvents with high dielectric constants are more effective.[15]

-

Parameter Setup:

-

Microwave Power: Set to a moderate level (e.g., 80-600 W).

-

Temperature: Set the target temperature (e.g., 50-65°C).

-

Time: Set the extraction time (typically 1-15 minutes).

-

-

Extraction: Place the vessel in the microwave extractor and run the program.

-

Cooling & Filtration: After the cycle, allow the vessel to cool to room temperature before opening. Filter the contents to collect the extract.

-

Concentration: Concentrate the extract using a rotary evaporator.

Supercritical Fluid Extraction (SFE)

Application Note: Supercritical Fluid Extraction (SFE) is a green extraction technology that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the solvent.[19][20] Above its critical temperature (31°C) and pressure (74 bar), CO₂ exhibits properties of both a liquid and a gas, allowing it to penetrate the plant matrix like a gas and dissolve compounds like a liquid.[21] SFE is highly selective and produces pure extracts without solvent residue, as the CO₂ can be easily removed by depressurization.[21] While excellent for non-polar compounds, extracting more polar molecules like this compound may require the addition of a co-solvent (modifier) such as ethanol or methanol.[22]

Table 2: Comparison of Modern Extraction Methods for Secoiridoids and Related Compounds

| Plant Material | Method | Solvent | Temp. (°C) | Time (min) | Yield / Key Finding | Reference |

| Gentiana lutea | UAE (Optimized) | 30% Ethanol | 62.7 | 50 | 3.75 mg/g Swertiamarin | [13] |

| Stevia rebaudiana | MAE | Methanol/Ethanol | 50 | 1 | MAE was more efficient than conventional and UAE methods for glycoside extraction. | [17] |

| Swertia chirata | Reflux (Optimized) | 45% Methanol-Ethyl Acetate | 65 | - | Optimized for triterpenoids, yielding 3.71%. | [8][9] |

Optimization of Extraction Parameters

To maximize the yield of this compound, it is crucial to optimize extraction parameters. Response Surface Methodology (RSM) is a powerful statistical tool used for this purpose.[23] RSM allows for the evaluation of multiple variables (e.g., temperature, time, solvent concentration) and their interactions, leading to the identification of the optimal conditions for extraction.[8][9][23]

Caption: Logical comparison of extraction techniques and their key attributes.

Table 3: Optimized Extraction Conditions using Response Surface Methodology (RSM)

| Plant Material | Target Compound(s) | Method | Optimal Temperature (°C) | Optimal Time (min) | Optimal Solvent | Other Optimal Parameters | Reference |

| Gentiana lutea | Swertiamarin & Isogentisin | UAE | 62.7 | 50 | 30% Ethanol | Liquid-to-solid ratio: 30 mL/g | [13] |

| Swertia chirata | Pentacyclic Triterpenoids | Reflux | 65 | - | 45% Methanol-Ethyl Acetate | Particle size: 3 mm | [8][9] |

| Acer tegmentosum | Total Phenolics | Hydrothermal | 89.3 | 441.6 (7.36 h) | Water | Solvent-to-solid ratio: 184 mL/g | [24] |

Post-Extraction: Purification and Analysis

After extraction, the crude extract contains a mixture of compounds. Further purification is often necessary to isolate this compound.

-

Purification: Common purification techniques include liquid-liquid extraction, crystallization, and various forms of chromatography (e.g., column chromatography, preparative HPLC).[25][26] Affinity chromatography can also be used for highly selective protein purification but is less common for small molecules like this compound unless a specific ligand is developed.[26]

-

Analysis and Quantification: High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are standard analytical methods for identifying and quantifying this compound in extracts.[27][28] For HPLC, a C18 column is typically used with a mobile phase consisting of a water/acetonitrile or water/methanol gradient, with detection by a UV detector at around 238-245 nm.[27][28] The amount of swertiamarin in Fagraea fragrans leaf extract was determined to be 0.26 g per gram of extract using a validated HPLC method.[27]

References

- 1. Ultrasound-Assisted Extraction for Food, Pharmacy, and Biotech Industries | Springer Nature Experiments [experiments.springernature.com]

- 2. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparative Study on Assisted Solvent Extraction Techniques for the Extraction of Biologically Active Compounds from Sideritis raeseri and Sideritis scardica - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Utilization of Swertia chirayita Plant Extracts for Management of Diabetes and Associated Disorders: Present Status, Future Prospects and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. mdpi.com [mdpi.com]

- 8. Optimization of extraction parameters of pentacyclic triterpenoids from Swertia chirata stem using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Optimization of extraction parameters of pentacyclic triterpenoids from Swertia chirata stem using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Ultrasound assisted extraction (UAE) of bioactive compounds from fruit and vegetable processing by-products: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Analytical-scale microwave-assisted extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. eurekaselect.com [eurekaselect.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. ajgreenchem.com [ajgreenchem.com]

- 20. Supercritical Fluid Extraction (SFE) | De Dietrich [dedietrich.com]

- 21. tsijournals.com [tsijournals.com]

- 22. Solvent Supercritical Fluid Technologies to Extract Bioactive Compounds from Natural Sources: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Response surface methodology as a tool to optimize the extraction of bioactive compounds from plant sources - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]

- 26. 样品纯化 [sigmaaldrich.com]

- 27. scispace.com [scispace.com]

- 28. oaji.net [oaji.net]

Application Notes and Protocols for In Vitro Antioxidant Assays of Swertiaside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Swertiaside, a secoiridoid glycoside found in plants of the Swertia genus, is a subject of growing interest for its potential therapeutic properties, including its antioxidant activity. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Antioxidants can mitigate this damage by scavenging free radicals. This document provides detailed protocols for common in vitro assays to evaluate the antioxidant capacity of this compound: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.

Data Presentation

The following table summarizes the antioxidant activity of various extracts from Swertia species and some of its isolated compounds, as determined by DPPH and ABTS assays. It is important to note that these values represent the activity of complex mixtures or other individual compounds and not of isolated this compound. The antioxidant capacity is often expressed as the IC50 value, which is the concentration of the sample required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.

| Sample | Assay | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) |

| Swertia kingii (Methanol Extract) | DPPH | 19.6 | - | - |

| Swertia chirayita (70% Ethanol (B145695) Extract) | DPPH | 267.80 | - | - |

| SA Extract (unspecified Swertia species) | DPPH | 8.75 | - | - |

| SN Extract (unspecified Swertia species) | DPPH | 12.92 | - | - |

| SA Extract (unspecified Swertia species) | ABTS | 10.23 | - | - |

| SN Extract (unspecified Swertia species) | ABTS | 11.93 | - | - |

Note: The data presented is for extracts of various Swertia species and not for isolated this compound. The specific extraction methods and conditions can influence the reported IC50 values.

Experimental Protocols

DPPH Radical Scavenging Assay

Principle: The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[1] The reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically at 517 nm.[1][2]

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) or Ethanol

-

This compound sample

-

Positive control (e.g., Ascorbic acid, Trolox, or Gallic acid)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or UV-Vis spectrophotometer

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Store the solution in the dark.

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO). From the stock solution, prepare a series of dilutions to determine the IC50 value.

-

Assay:

-

To a 96-well plate, add a specific volume of the this compound sample dilutions.

-

Add the DPPH solution to each well.

-

For the blank, use the solvent instead of the sample.

-

For the control, use the DPPH solution with the solvent used for the sample.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[1]

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where:

-

A_control is the absorbance of the control.

-

A_sample is the absorbance of the sample.

-

-

IC50 Determination: Plot the percentage of scavenging activity against the concentration of this compound to determine the IC50 value.

ABTS Radical Cation Decolorization Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate. The pre-formed blue/green ABTS•+ is reduced by the antioxidant to its colorless neutral form, and the change in absorbance is measured at 734 nm.

Materials:

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

-

Potassium persulfate

-

Phosphate buffered saline (PBS) or ethanol

-

This compound sample

-

Positive control (e.g., Trolox or Ascorbic acid)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or UV-Vis spectrophotometer

Procedure:

-

Preparation of ABTS•+ Stock Solution:

-

Prepare a 7 mM aqueous solution of ABTS.

-

Prepare a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

-

-

Preparation of ABTS•+ Working Solution: Before use, dilute the stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare a stock solution of this compound and a series of dilutions.

-

Assay:

-

Add a small volume of the this compound sample dilutions to a 96-well plate.

-

Add the ABTS•+ working solution to each well.

-

-

Incubation: Incubate the plate at room temperature for a specific time (e.g., 6 minutes).

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated as follows:

Where:

-

A_control is the absorbance of the ABTS•+ working solution with the solvent.

-

A_sample is the absorbance of the ABTS•+ working solution with the sample.

-

-

IC50 Determination: Plot the percentage of scavenging activity against the concentration of this compound to determine the IC50 value.

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.[3]

Materials:

-

Acetate (B1210297) buffer (300 mM, pH 3.6)

-

TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

-

Ferric chloride (FeCl₃) solution (20 mM in water)

-

This compound sample

-

Positive control (e.g., Ferrous sulfate (B86663) (FeSO₄) or Trolox)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or UV-Vis spectrophotometer

-

Water bath

Procedure:

-

Preparation of FRAP Reagent:

-

Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.

-

Warm the reagent to 37°C in a water bath before use.

-

-

Sample Preparation: Prepare a stock solution of this compound and a series of dilutions.

-

Assay:

-

Add a small volume of the this compound sample dilutions to a 96-well plate.

-

Add the pre-warmed FRAP reagent to each well.

-

-

Incubation: Incubate the plate at 37°C for a specific time (e.g., 4-30 minutes).[3]

-

Measurement: Measure the absorbance at 593 nm.

-

Calculation of FRAP Value:

-

Create a standard curve using a series of known concentrations of FeSO₄.

-

The FRAP value of the sample is determined by comparing its absorbance to the standard curve and is expressed as µM Fe(II) equivalents.

-

Visualization of Experimental Workflows

Caption: Workflow for the DPPH Radical Scavenging Assay.

Caption: Workflow for the ABTS Radical Cation Decolorization Assay.

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.

References

Application Note: Swertiaside as a Chemical Marker for the Standardization of Herbal Medicines

1. Introduction

The standardization of herbal medicines is essential to ensure their quality, safety, and efficacy.[1][2] Unlike conventional pharmaceuticals, herbal products are complex mixtures of multiple constituents, and their chemical composition can vary depending on factors like plant species, geographical origin, harvesting time, and processing methods.[2][3] Marker-based standardization is a widely accepted approach to address this variability, where a specific chemical constituent (a "marker") is used for quality control.[4] An ideal marker should be a characteristic component of the herb and preferably contribute to its therapeutic effects.[1][3]

Swertiaside, a secoiridoid glycoside, is a major bioactive compound found in several species of the Swertia genus (Family: Gentianaceae), most notably Swertia chirayita.[5][6] This plant has a long history of use in traditional medicine systems for treating ailments like liver disorders, fever, and diabetes.[6][7] this compound and related compounds exhibit a range of pharmacological activities, including hepatoprotective, anti-inflammatory, antioxidant, and anti-diabetic effects.[7][8][9] Its distinct presence and significant bioactivity make this compound an excellent candidate as a chemical marker for the identity, purity, and quality control of Swertia-based herbal preparations.[5] This document provides detailed protocols for the extraction, quantification, and stability analysis of this compound in herbal materials.

2. Experimental Protocols

These protocols outline the necessary steps for the quantitative analysis of this compound in herbal raw materials and finished products.

2.1. Protocol 1: Extraction of this compound from Herbal Material

This protocol describes an optimized method for extracting this compound from dried, powdered plant material (e.g., whole plant of Swertia chirayita).

-

Materials and Reagents:

-

Dried, powdered herbal material

-

Methanol (B129727) (HPLC grade)

-

Deionized water

-

Ultrasonic bath

-

Centrifuge

-

0.45 µm syringe filters

-

Vortex mixer

-

Analytical balance

-

-

Procedure:

-

Accurately weigh 1.0 g of the finely powdered herbal material into a 50 mL conical tube.

-

Add 25 mL of 80% methanol (methanol:water, 80:20 v/v).

-

Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

-

Place the tube in an ultrasonic bath at 40°C for 45 minutes.

-

Centrifuge the suspension at 4000 rpm for 10 minutes.

-

Carefully decant the supernatant into a clean 50 mL volumetric flask.

-

Repeat the extraction process (steps 2-6) on the plant residue one more time, combining the supernatants in the same volumetric flask.

-

Allow the combined extract to cool to room temperature.

-

Add 80% methanol to the flask to bring the final volume to 50 mL.

-

Before analysis, filter an aliquot of the extract through a 0.45 µm syringe filter into an HPLC vial.

-

2.2. Protocol 2: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol provides a validated HPLC method for the quantitative determination of this compound.

-

Equipment and Conditions:

-

HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase:

-

Solvent A: 0.1% Phosphoric acid in water.

-

Solvent B: Acetonitrile.

-

-

Gradient Elution:

-

0-10 min: 15-25% B

-

10-20 min: 25-40% B

-

20-25 min: 40-15% B

-

25-30 min: 15% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 238 nm.

-

Injection Volume: 10 µL.

-

Reference Standard: this compound (purity ≥ 98%).

-

-

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound reference standard (1 mg/mL) in methanol. Create a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

-

Calibration Curve: Inject each calibration standard into the HPLC system. Construct a calibration curve by plotting the peak area against the concentration of this compound. Determine the linearity and correlation coefficient (r² > 0.999).

-

Sample Analysis: Inject the filtered sample extract (from Protocol 2.1) into the HPLC system.

-

Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard. Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

-

2.3. Protocol 3: Stability Study of a this compound-Containing Herbal Extract

This protocol outlines a stability testing procedure to determine the shelf-life of an herbal extract under controlled conditions, based on ICH guidelines.[10][11]

-

Materials and Conditions:

-

Standardized herbal extract with a known initial concentration of this compound.

-

Stability chambers set to:

-

Appropriate container closure systems that mimic the proposed product packaging.[12]

-

-

Procedure:

-

Package the standardized herbal extract in the selected container closure system.

-

Place a sufficient number of samples in both the long-term and accelerated stability chambers.

-

Withdraw samples at specified time points.

-

At each time point, analyze the samples for this compound content using the validated HPLC method (Protocol 2.2).

-

Assess other relevant parameters such as physical appearance (color, odor) and microbial load.

-

Record and analyze the data to evaluate the degradation kinetics and establish a re-test period or shelf life for the product.[10]

-

3. Data Presentation

Quantitative data should be organized into tables for clarity and ease of comparison.

Table 1: Quantification of this compound in Different Batches of Swertia chirayita Raw Material

| Batch Number | Collection Date | This compound Content (mg/g) | % RSD (n=3) | Acceptance Criteria |

| SC-2025-01 | May 2025 | 29.5 | 1.2 | ≥ 25 mg/g |

| SC-2025-02 | May 2025 | 31.2 | 0.9 | ≥ 25 mg/g |

| SC-2025-03 | June 2025 | 27.8 | 1.5 | ≥ 25 mg/g |

Table 2: Accelerated Stability Study Data for a Standardized Herbal Extract (Storage Conditions: 40°C / 75% RH)

| Time Point (Months) | This compound Assay (% of Initial) | Physical Appearance |

| 0 | 100.0% | Fine, light brown powder |

| 1 | 99.1% | No change |

| 3 | 97.5% | No change |

| 6 | 95.2% | Slight darkening in color |

4. Visualizations: Workflows and Signaling Pathways

4.1. Experimental Workflow for Herbal Standardization

The following diagram illustrates the overall workflow for standardizing an herbal product using this compound as a chemical marker.

Caption: Workflow for herbal standardization using this compound.

4.2. This compound's Potential Anti-inflammatory Signaling Pathway

This compound and related compounds are known to possess anti-inflammatory properties.[7] This activity is often mediated through the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.

Caption: Inhibition of the NF-κB inflammatory pathway by this compound.

References

- 1. Importance of markers in the standardization of herbal drugs [wisdomlib.org]

- 2. sdbidoon.com [sdbidoon.com]

- 3. Chemical markers for the quality control of herbal medicines: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quality Control Methods for Standardization of Herbal Products Using Phytomarkers [benthamopenarchives.com]

- 5. jmpas.com [jmpas.com]

- 6. A Review of Swertia chirayita (Gentianaceae) as a Traditional Medicinal Plant - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Progress in Pharmacokinetics, Pharmacological Effects, and Molecular Mechanisms of Swertiamarin: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Chemistry, Pharmacology and Therapeutic Potential of Swertiamarin – A Promising Natural Lead for New Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Stability Testing & Studies | Southwest Research Institute [swri.org]

- 11. blog.pqegroup.com [blog.pqegroup.com]

- 12. ema.europa.eu [ema.europa.eu]

Application Notes and Protocols for Swertiaside in Cell Culture Studies

A. Introduction

Swertiaside, an iridoid glycoside, is a bioactive compound found in plants of the Swertia genus. It is often studied for its therapeutic potential, particularly its anti-inflammatory, antioxidant, and neuroprotective properties. In cell culture studies, this compound is utilized to investigate its molecular mechanisms of action and to evaluate its efficacy in various disease models at the cellular level. These studies are crucial for preclinical drug development and for understanding the compound's effects on signaling pathways involved in inflammation, apoptosis, and cellular stress responses.

Note on Nomenclature: The term "this compound" may be used interchangeably with "Sweroside" in some contexts, or may refer to a closely related compound. The following application notes and protocols are based on studies of Sweroside, a major bioactive component of Swertia L.

B. Data Presentation: Efficacy of Sweroside in Cell Culture Models

The following tables summarize the quantitative data from various cell culture studies investigating the effects of Sweroside.

Table 1: Anti-inflammatory Effects of Sweroside in HK-2 Cells

| Cell Line | Treatment | Concentration | Outcome | Reference |

| HK-2 (Human renal tubular epithelial cells) | High Glucose (HG) + Sweroside | 50 µM, 100 µM | Decreased mRNA levels and concentrations of TNF-α, IL-1β, and VCAM-1 in the culture medium. | [1] |

Table 2: Anti-proliferative and Anti-inflammatory Effects of Swertiamarin in Fibroblast-Like Synoviocytes (FLS)

| Cell Line | Treatment | Concentration | Outcome | Reference |

| Rat Adjuvant-Induced Arthritis FLS | IL-1β + Swertiamarin | 10-50 µg/ml | Controlled cell proliferation and NO production in a dose-dependent manner. | [2] |

C. Experimental Protocols

1. Protocol for Assessing Anti-inflammatory Effects of Sweroside in HK-2 Cells

This protocol is adapted from a study investigating the effect of Sweroside on high glucose-induced inflammation in human renal tubular epithelial cells.[1]

a. Cell Culture and Treatment:

-

Culture HK-2 cells in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

Seed the cells in appropriate culture plates (e.g., 6-well plates for RNA/protein extraction, 96-well plates for viability assays).

-

Induce an inflammatory response by treating the cells with high glucose (HG).

-